

# **Application Notes and Protocols for mRNA-3705** in Pediatric Methylmalonic Acidemia (MMA)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Methylmalonic acidemia (MMA) is a rare, life-threatening inherited metabolic disorder characterized by a deficiency in the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). This deficiency disrupts the normal breakdown of certain proteins and fats, leading to a toxic accumulation of acids in the body and subsequent multi-organ damage.[1][2] Standard of care is limited to dietary management and palliative measures, with liver or combined liver and kidney transplantation being the only effective treatments currently available.[2][3]

mRNA-3705 is an investigational therapeutic being developed by Moderna, Inc. It is designed to address the underlying cause of MMA by providing the genetic instructions for cells to produce a functional MUT enzyme.[2][4] This is achieved by delivering a messenger RNA (mRNA) sequence encoding the human MUT enzyme, encapsulated within a proprietary lipid nanoparticle (LNP) to facilitate entry into cells.[2][4] The administration of mRNA-3705 is intended to restore the deficient enzyme's activity, thereby correcting the metabolic imbalance. [3] mRNA-3705 has received Orphan Drug, Fast Track, and Rare Pediatric Disease designations from the U.S. Food and Drug Administration (FDA).[2]

#### **Mechanism of Action**

The therapeutic strategy of mRNA-3705 revolves around the principles of mRNA technology. The LNP delivery system protects the mRNA encoding the MUT enzyme from degradation and



allows for its uptake by target cells, primarily hepatocytes. Once inside the cell, the mRNA is translated by the cellular machinery to produce functional MUT enzyme. This newly synthesized enzyme is then expected to metabolize the accumulated toxic substances, such as methylmalonic acid, thereby alleviating the clinical manifestations of MMA.



Click to download full resolution via product page

Caption: Mechanism of action of mRNA-3705.

### **Clinical Development: The Landmark Study**



mRNA-3705 is currently being evaluated in a Phase 1/2 clinical trial known as the "Landmark study" (NCT04899310).[2] This is a global, open-label, dose-optimization study designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of mRNA-3705 in pediatric and adult patients aged one year and older with isolated MMA due to MUT deficiency. [2][5]

#### **Patient Population**

The study enrolls individuals with a confirmed diagnosis of isolated MMA due to MUT deficiency. Key inclusion criteria include a bodyweight of ≥11.0 kg and normal or supplemented vitamin B12 levels.[5]

#### **Study Design and Treatment Protocol**

The Landmark study consists of a screening period, an observation period, a treatment period, and a follow-up period.[5] Participants receive mRNA-3705 via intravenous (IV) infusion.[5] The study design includes dose-escalation cohorts to identify an optimal and safe dose.[6]

Table 1: Dosing Cohorts in the Landmark Study

| Dose Level | Dosing Frequency    |
|------------|---------------------|
| 0.1 mg/kg  | Every 3 weeks (Q3W) |
| 0.2 mg/kg  | Every 2 weeks (Q2W) |
| 0.4 mg/kg  | Every 2 weeks (Q2W) |
| 0.6 mg/kg  | Every 2 weeks (Q2W) |
| 0.9 mg/kg  | Every 2 weeks (Q2W) |
| 1.2 mg/kg  | Every 2 weeks (Q2W) |

Source: Analysis of MUT-deficient MMA, 2025.[6]

Based on interim data, a dose of 1.2 mg/kg administered every two weeks (Q2W) has been selected for further evaluation in the pivotal part of the study.[6] Participants who complete the



treatment period are offered the opportunity to enroll in an extension study (NCT05295433) to evaluate the long-term safety and clinical activity of mRNA-3705.[7]

## Experimental Protocols mRNA-3705 Administration

- Patient Preparation: Ensure the patient is well-hydrated. Pre-medication may be administered as per the study protocol to manage potential infusion-related reactions.
- Dosage Calculation: The dose of mRNA-3705 is calculated based on the patient's body weight.
- Reconstitution and Dilution: Follow the specific instructions provided by the manufacturer for the reconstitution and dilution of the mRNA-3705 drug product.
- Intravenous Infusion: Administer the diluted mRNA-3705 solution via intravenous infusion over a specified period.
- Post-infusion Monitoring: Monitor the patient for any adverse events during and after the infusion, as per the study protocol.

#### **Biomarker Analysis**

- Sample Collection: Collect blood samples at baseline and at specified time points throughout the study.
- Sample Processing: Process the blood samples to separate plasma or serum.
- Biomarker Quantification: Analyze the plasma or serum samples for levels of key biomarkers, including methylmalonic acid and 2-methylcitrate, using validated analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

#### **Preliminary Clinical Data**

Interim data from the Landmark study indicates a manageable safety profile for mRNA-3705, with no dose-limiting toxicities or treatment-emergent adverse events leading to discontinuation reported as of the data cut-off.[6]



Table 2: Summary of Preliminary Efficacy Findings

| Outcome Measure  | Finding                                                                                             |
|------------------|-----------------------------------------------------------------------------------------------------|
| Biomarker Levels | Dose-dependent reductions in methylmalonic acid and other disease-related biomarkers were observed. |
| Patient Subgroup | Reductions in biomarker levels were most pronounced in participants with mut0 MMA aged ≥5 years.    |
| Dose Escalation  | Incremental reductions in methylmalonic acid levels were observed with dose escalation.             |

Source: Analysis of MUT-deficient MMA, 2025.[6]

More comprehensive quantitative data from the Landmark study is anticipated to be presented at the International Congress of Inborn Errors of Metabolism (ICIEM) in September 2025.[4]





Click to download full resolution via product page

Caption: Clinical trial workflow for mRNA-3705.

#### Conclusion

mRNA-3705 represents a promising therapeutic approach for pediatric patients with MMA due to MUT deficiency. The ongoing Phase 1/2 Landmark study has demonstrated a manageable safety profile and early signs of efficacy, with dose-dependent reductions in key disease biomarkers. The selection of a 1.2 mg/kg Q2W dose for the pivotal stage of the study marks a significant step forward in the clinical development of this novel mRNA-based therapy. Further data from the completed study will be crucial in fully elucidating the therapeutic potential of mRNA-3705.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. s29.q4cdn.com [s29.q4cdn.com]
- 2. mRNA-3705 MMA Study | Children's Hospital of Philadelphia [chop.edu]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Moderna Announces Data to be Presented at the 2025 International Congress of Inborn Errors of Metabolism - BioSpace [biospace.com]
- 5. Trial Details [trials.modernatx.com]
- 6. irp.cdn-website.com [irp.cdn-website.com]
- 7. Trial Details [trials.modernatx.com]
- To cite this document: BenchChem. [Application Notes and Protocols for mRNA-3705 in Pediatric Methylmalonic Acidemia (MMA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668667#application-of-mrna-3705-in-pediatric-mma-patients]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com